Cas no 6598-63-6 (C.I.Direct Orange 102)
C.I.Direct Orange 102 structure
Product Name:C.I.Direct Orange 102
Numéro CAS:6598-63-6
Le MF:C34H21N6Na3O11S2
Mégawatts:822.663457632065
CID:512261
PubChem ID:135445700
Update Time:2024-12-09
C.I.Direct Orange 102 Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid,4-[2-[1-hydroxy-6-[[[[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-sulfo-2-naphthalenyl]diazenyl]-,sodium salt (1:3)
- Benzoic acid,4-[2-[1-hydroxy-6-[[[[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]amino...
- Benzoic acid,4-[2-[1-hydroxy-6-[[[[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-sulfo-2-naph
- CALCOMINE ORANGE 2RS
- DIRECT ORANGE 102
- abcolorangews
- C.I. Direct Orange 102
- Einecs 229-539-1
- DDAKEWKAVXSFFE-YVSKIULDSA-N
- benzoicacid,4-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulfo-2-naphthaleny
- Benzoicacid,4-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-sulfo-2-naphthalenyl]azo]-,trisodiumsalt
- trisodium 4-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-sulphonato-2-naphthyl]azo]benzoate
- Benzoic acid, 4-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-sulfo-2-naphthalenyl]azo]-, trisodium salt
- Direct orange 102 (C.I. 29156)
- 83221-74-3
- Benzoic acid, 4-((1-hydroxy-6-((((5-hydroxy-6-(phenylazo)-7-sulfo-2-naphthalenyl)amino)carbonyl)amino)-3-sulfo-2-naphthalenyl)azo)-, sodium salt
- C.I. Direct orange 102
- EINECS 280-253-3
- Benzoic acid,4-[2-[1-hydroxy-6-[[[[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-sulfo-2-naphthalenyl]diazenyl]-,sodium salt(1:3)
- 6598-63-6
- trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate
- MFCD00010252
- W-110167
- p-((1-Hydroxy-6-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt
- C.I.Direct orange 102 (C.I. 29156)
- C.I.Direct Orange 102
-
- Piscine à noyau: 1S/C34H24N6O11S2.3Na/c41-31-25-12-10-23(14-19(25)16-27(52(46,47)48)29(31)39-37-21-4-2-1-3-5-21)35-34(45)36-24-11-13-26-20(15-24)17-28(53(49,50)51)30(32(26)42)40-38-22-8-6-18(7-9-22)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3/b39-37+,40-38+;;;
- La clé Inchi: NEXGZHJENSOMLV-WFQXTUNASA-K
- Sourire: C12C=CC(NC(=O)NC3C=CC4=C(O)C(/N=N/C5=CC=CC=C5)=C(S([O-])(=O)=O)C=C4C=3)=CC1=CC(S([O-])(=O)=O)=C(/N=N/C1C=CC(C([O-])=O)=CC=1)C=2O.[Na+].[Na+].[Na+]
Propriétés calculées
- Qualité précise: 822.04000
- Masse isotopique unique: 822.04
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 7
- Nombre de récepteurs de liaison hydrogène: 17
- Comptage des atomes lourds: 56
- Nombre de liaisons rotatives: 11
- Complexité: 1790
- Nombre d'unités de liaison covalente: 4
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 2
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 295A^2
Propriétés expérimentales
- Dense: 1.65[at 20℃]
- Point d'ébullition: 1287.32℃[at 101 325 Pa]
- Le PSA: 302.32000
- Le LogP: 8.35830
- Solubilité: 182.6μg/L at 25℃
C.I.Direct Orange 102 PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03892-25g |
Benzoic acid,4-[2-[1-hydroxy-6-[[[[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-sulfo-2-naphthalenyl]diazenyl]-,sodium salt (1:3) |
6598-63-6 | 25g |
¥708.0 | 2021-09-03 | ||
| TRC | C262995-10g |
C.I.Direct Orange 102 |
6598-63-6 | 10g |
$ 45.00 | 2022-04-01 | ||
| TRC | C262995-25g |
C.I.Direct Orange 102 |
6598-63-6 | 25g |
$ 60.00 | 2022-04-01 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-214655-25g |
Calcomine orange 2RS, |
6598-63-6 | 25g |
¥353.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-214655-25 g |
Calcomine orange 2RS, |
6598-63-6 | 25g |
¥353.00 | 2023-07-11 |
C.I.Direct Orange 102 Littérature connexe
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
6598-63-6 (C.I.Direct Orange 102) Produits connexes
- 3441-14-3(direct red 23 (C.I. 29160))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif